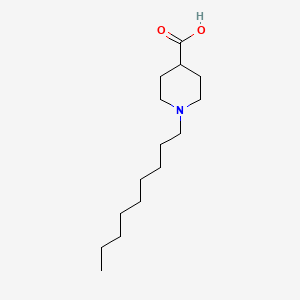
1-Nonylpiperidine-4-carboxylic acid
Overview
Description
1-Nonylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H29NO2 and its molecular weight is 255.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Nonylpiperidine-4-carboxylic acid is a compound within the piperidine family, which has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by a nonyl group attached to the nitrogen of the piperidine ring and a carboxylic acid functional group. Its unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in the body. The following mechanisms have been noted:
- Receptor Interaction : Similar compounds in the piperidine class have shown affinity for opioid receptors, particularly μ-opioid receptors, which are involved in pain modulation and analgesia .
- Enzyme Modulation : Piperidine derivatives can influence various enzyme activities, potentially affecting metabolic pathways associated with drug metabolism and detoxification .
Biological Activities
This compound exhibits several biological activities, which can be summarized as follows:
- Analgesic Properties : Like other piperidine derivatives, it may possess analgesic effects by modulating pain pathways through opioid receptor interaction .
- Antimicrobial Activity : Research indicates that piperidine derivatives can exhibit antimicrobial properties, suggesting potential therapeutic applications in treating infections .
- Anticancer Potential : Some studies have explored the anticancer properties of piperidine compounds, indicating that they may induce apoptosis in cancer cells or inhibit tumor growth .
Case Studies and Experimental Data
- Analgesic Activity :
-
Antimicrobial Efficacy :
- A series of tests demonstrated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic agent.
- Anticancer Studies :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-nonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-11-16-12-9-14(10-13-16)15(17)18/h14H,2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYJNOAKICGPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656033 | |
| Record name | 1-Nonylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156807-77-0 | |
| Record name | 1-Nonylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















